molecular formula C8H16N4 B8500571 N,4-Diethyl-4,5-dihydro-1H-pyrazole-1-carboximidamide

N,4-Diethyl-4,5-dihydro-1H-pyrazole-1-carboximidamide

Cat. No.: B8500571
M. Wt: 168.24 g/mol
InChI Key: PPIRCAORCNEYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-Diethyl-4,5-dihydro-1H-pyrazole-1-carboximidamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Diethyl-4,5-dihydro-1H-pyrazole-1-carboximidamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of diethyl malonate with hydrazine hydrate under acidic conditions to form the pyrazole ring . The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as Amberlyst-70, which is a heterogeneous catalyst, can enhance the reaction efficiency and provide eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

N,4-Diethyl-4,5-dihydro-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,4-Diethyl-4,5-dihydro-1H-pyrazole-1-carboximidamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-Diethyl-4,5-dihydro-1H-pyrazole-1-carboximidamide is unique due to its specific diethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

N',4-diethyl-3,4-dihydropyrazole-2-carboximidamide

InChI

InChI=1S/C8H16N4/c1-3-7-5-11-12(6-7)8(9)10-4-2/h5,7H,3-4,6H2,1-2H3,(H2,9,10)

InChI Key

PPIRCAORCNEYFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(N=C1)C(=NCC)N

Origin of Product

United States

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